![molecular formula C15H12N4O2S B293790 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293790.png)
6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of triazolo-thiadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, some studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects
6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Studies have shown that 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the proliferation of cancer cells.
2. Induction of apoptosis: Some studies have reported that 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces apoptosis (programmed cell death) in cancer cells.
3. Anti-inflammatory effects: 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
1. Optimization of synthesis methods to improve yield and purity.
2. Further studies to elucidate the mechanism of action and identify potential targets for therapeutic intervention.
3. In vivo studies to evaluate the pharmacokinetics and toxicity of this compound.
4. Development of novel derivatives with improved biological activity and solubility.
Conclusion
In conclusion, 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields of scientific research. Its potent biological activity and ease of synthesis make it an attractive candidate for further studies aimed at developing novel therapeutics for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. The most common method involves the reaction of 2-ethoxybenzaldehyde, furan-2-carboxylic acid hydrazide, and 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of a suitable catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising applications include:
1. Antimicrobial activity: Several studies have reported the antimicrobial activity of 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: Studies have shown that 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anticancer activity against various cancer cell lines.
3. Anti-inflammatory activity: Some studies have reported the anti-inflammatory activity of 6-(2-Ethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C15H12N4O2S |
---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
6-(2-ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O2S/c1-2-20-11-7-4-3-6-10(11)14-18-19-13(12-8-5-9-21-12)16-17-15(19)22-14/h3-9H,2H2,1H3 |
InChI-Schlüssel |
SRRLOQHEJFRTFU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Kanonische SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.